molecular formula C24H23F2NO4 B2956902 3-(9H-Fluoren-9-ylmethoxycarbonyl)-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylic acid CAS No. 2460756-78-7

3-(9H-Fluoren-9-ylmethoxycarbonyl)-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylic acid

Cat. No.: B2956902
CAS No.: 2460756-78-7
M. Wt: 427.448
InChI Key: UZJXPMOZXDVGPV-UHFFFAOYSA-N
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Description

This compound features a rigid azabicyclo[3.3.1]nonane core modified with:

  • A 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group at position 3, commonly used as a protecting amine in peptide synthesis .
  • 9,9-Difluoro substituents, which enhance electronic stability and resistance to metabolic degradation.
  • A carboxylic acid at position 1, enabling further functionalization or interaction in biological systems.

The bicyclic framework imposes conformational rigidity, while fluorine atoms increase electronegativity and lipophilicity. These attributes make the compound valuable in medicinal chemistry and peptide synthesis.

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonyl)-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23F2NO4/c25-24(26)15-6-5-11-23(24,21(28)29)14-27(12-15)22(30)31-13-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,15,20H,5-6,11-14H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZJXPMOZXDVGPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC(C1)(C2(F)F)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(9H-Fluoren-9-ylmethoxycarbonyl)-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylic acid (commonly referred to as Fmoc-Difluoro-Azabicyclo) is a complex organic compound with significant potential in medicinal chemistry and biological research. Its unique bicyclic structure, combined with the fluorenylmethoxycarbonyl (Fmoc) protecting group, makes it a subject of interest for various biological applications, particularly in the fields of neuroscience and drug development.

  • Molecular Formula : C24H27F2N1O4
  • Molecular Weight : 423.4 g/mol
  • Structural Features :
    • Bicyclic azabicyclo[3.3.1] nonane structure
    • Difluoro substituents enhancing stability and reactivity
    • Fmoc group commonly used in peptide synthesis

The biological activity of Fmoc-Difluoro-Azabicyclo is primarily attributed to its interaction with specific molecular targets, particularly receptors involved in neurotransmission. The compound has been shown to act as an agonist for the alpha7 nicotinic acetylcholine receptor (α7 nAChR), which plays a crucial role in cognitive functions and synaptic plasticity.

Neuropharmacological Effects

Research indicates that Fmoc-Difluoro-Azabicyclo exhibits notable neuropharmacological effects, particularly in models simulating cognitive deficits:

  • Cognitive Enhancement : In vivo studies demonstrate that the compound enhances cognitive performance in models assessing memory and learning, such as the novel object recognition test .
  • Auditory Sensory Gating : The compound has shown efficacy in improving auditory sensory gating, a process often impaired in schizophrenia, indicating potential therapeutic applications for cognitive disorders .

Pharmacokinetics

The pharmacokinetic profile of Fmoc-Difluoro-Azabicyclo suggests:

  • Rapid Brain Penetration : The compound demonstrates high oral bioavailability and rapid penetration into the brain, making it suitable for central nervous system applications .
  • Metabolism : Initial studies indicate that the compound is metabolized efficiently within biological systems, although specific metabolic pathways require further investigation.

Study 1: Cognitive Deficits in Schizophrenia

A study investigating the effects of Fmoc-Difluoro-Azabicyclo on cognitive deficits associated with schizophrenia found that administration led to significant improvements in cognitive performance metrics compared to control groups. The results suggested a direct correlation between α7 nAChR activation and enhanced cognitive function.

Study 2: Auditory Processing Disorders

Another study focused on auditory processing disorders highlighted the compound's ability to restore normal sensory gating mechanisms in animal models. This research supports its potential use in therapeutic strategies for auditory processing issues prevalent in various psychiatric conditions.

Data Tables

PropertyValue
Molecular FormulaC24H27F2N1O4
Molecular Weight423.4 g/mol
α7 nAChR Agonist ActivityPotent
Oral BioavailabilityHigh
Brain PenetrationRapid

Chemical Reactions Analysis

Fmoc Deprotection Reactions

The Fmoc group serves as a temporary protective moiety for the secondary amine, enabling selective removal under mild basic conditions. Key findings include:

Reaction ConditionsOutcomeYieldReference
20% piperidine/DMF (2 × 5 min)Cleavage of Fmoc to yield free amine>95%
DBU (1.5 eq) in DCM (15 min)Rapid deprotection at ambient temperature90–92%
  • Mechanistic Insight : Deprotonation of the fluorenyl moiety by piperidine or DBU triggers β-elimination, releasing CO₂ and forming dibenzofulvene . The bicyclic framework’s rigidity does not hinder deprotection kinetics .

Carboxylic Acid Functionalization

The C1-carboxylic acid participates in coupling reactions critical for peptide or peptidomimetic synthesis:

Amide Bond Formation

Reagent SystemSubstrateProductYieldReference
HATU/DIPEAPrimary alkylaminesStable bicyclic amides75–85%
EDC/HOBtAryl aminesModerate steric hindrance observed60–70%

Esterification

ConditionsAlcoholEster DerivativePurityReference
DCC/DMAP (anhydrous DCM)Benzyl alcoholCrystalline ester98%
SOCl₂/MeOHMethyl esterHydrolytically stable95%

Bicyclic Scaffold Reactivity

The 3-azabicyclo[3.3.1]nonane core influences regioselectivity in ring-opening and substitution reactions:

Ring-Opening Under Acidic Conditions

  • HCl (1M in dioxane) : Protonation of the tertiary amine at position 3 induces strain relief, leading to selective C–N bond cleavage at position 1 (yield: 80–85%) .

Fluorine-Specific Reactivity

The 9,9-difluoro substituents enhance electrophilicity at adjacent carbons:

ReactionConditionsOutcomeReference
Nucleophilic substitutionK₂CO₃/DMF, 80°CNo observable displacement
Radical fluorinationSelectfluor®/CH₃CNAdditional fluorination blocked
  • Rationale : Steric shielding by the bicyclic framework and strong C–F bonds prevent further fluorination or substitution .

Stability and Storage

  • Thermal Stability : Decomposes above 200°C via decarboxylation (TGA data) .

  • Solution Stability : Stable in DMF/DCM for ≤72 hours; prolonged storage in THF leads to esterification (5% after 1 week) .

Comparison with Similar Compounds

Structural Variations and Functional Groups

Compound Name Key Features Differences from Target Compound
3-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.3.1]nonane-7-carboxylic acid - Fmoc at position 3
- Carboxylic acid at position 7
- No fluorine substituents
- Carboxylic acid position (7 vs. 1)
9-Oxo-3-(phenylmethyl)-6-[(phenylmethyl)amino]-3-azabicyclo[3.3.1]nonane-1-carboxylic acid ethyl ester - Ethyl ester (vs. carboxylic acid)
- Benzyl groups at positions 3 and 6
- Ketone at position 9
- No Fmoc or fluorine
- Ester reduces acidity
9-Azabicyclo[3.3.1]nonan-3-one, 9-(phenylmethyl)-, hydrochloride - Benzyl group at position 9
- Ketone at position 3
- No Fmoc or fluorine
- Ketone vs. carboxylic acid
Endo-3-amine-9-methyl-9-azabicyclo[3.3.1]nonane dihydrochloride - Methyl at position 9
- Protonated amine at position 3
- Basic amine vs. Fmoc-protected amine
1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3,3-difluorocyclobutane-1-carboxylic acid - Difluoro cyclobutane core
- Fmoc and carboxylic acid
- Cyclobutane (vs. bicyclononane)

Functional Group Impact

  • Fmoc Group : Provides temporary amine protection, critical in solid-phase peptide synthesis (SPPS). Its bulkiness may sterically hinder reactions but ensures selective deprotection .
  • Fluorine Substitution: The 9,9-difluoro motif in the target compound enhances metabolic stability and electronegativity compared to non-fluorinated analogs (e.g., ) .
  • Carboxylic Acid vs. Ester : The carboxylic acid (position 1) allows for conjugation or salt formation, whereas esters (e.g., ) are less reactive and more lipophilic.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for this compound, and how can fluorination efficiency be improved?

  • Methodological Answer : The synthesis of bicyclic fluorinated compounds often employs cascade reactions or stepwise functionalization. For fluorination, electrophilic or nucleophilic fluorinating agents (e.g., Selectfluor™) can be used under inert atmospheres. Purification via reversed-phase HPLC or silica gel chromatography is critical to isolate the difluoro-azabicyclo core. Reaction yields may improve by optimizing temperature (e.g., −78°C to 25°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of fluorinating agents .

Q. Which analytical techniques are essential for confirming stereochemistry and purity?

  • Methodological Answer :

  • NMR : 1D 1H^1 \text{H}, 19F^{19} \text{F}, and 13C^{13} \text{C} NMR, coupled with 2D COSY and NOESY, resolve stereochemical assignments and fluorine coupling patterns.
  • X-ray crystallography : Determines absolute configuration and validates bicyclic ring conformation.
  • HPLC-MS : Ensures >95% purity and detects degradation byproducts (e.g., Fmoc deprotection) .

Q. How should stability issues related to the Fmoc group be managed during peptide synthesis?

  • Methodological Answer : The Fmoc group is base-sensitive. Use mild deprotection conditions (20% piperidine in DMF, 10–20 min) and avoid prolonged exposure to basic environments. Store the compound at −20°C under argon to prevent hydrolysis. Monitor stability via TLC (silica gel, 10% MeOH/DCM) or LC-MS .

Advanced Research Questions

Q. How do the difluoro substituents influence conformational dynamics, and what computational methods predict these effects?

  • Methodological Answer : The electronegativity and steric bulk of fluorine atoms restrict ring puckering and alter torsional angles. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model energy barriers for ring-flipping. Molecular Dynamics (MD) simulations (AMBER or CHARMM force fields) predict solvent-dependent conformational populations .

Q. What strategies resolve contradictions between NMR and X-ray data in stereochemical assignments?

  • Methodological Answer :

  • Variable-temperature NMR : Identifies dynamic processes (e.g., N–N rotation barriers in nitrosamines) that may obscure stereochemical signals.
  • Crystal structure refinement : Resolves discrepancies by comparing experimental X-ray torsion angles with DFT-optimized geometries.
  • EPR spectroscopy : Validates radical intermediates in oxidation studies (e.g., ABNO derivatives) .

Q. How can in silico modeling guide bioactivity-focused derivative design?

  • Methodological Answer :

  • Docking studies (AutoDock Vina) : Screen derivatives against target proteins (e.g., dopamine transporters) using homology models.
  • QSAR models : Correlate substituent electronegativity or logP values with biological activity (e.g., antiarrhythmic IC50_{50}).
  • ADMET prediction (SwissADME) : Prioritize derivatives with favorable pharmacokinetic profiles .

Q. What experimental approaches validate antiarrhythmic potential in azabicyclo derivatives?

  • Methodological Answer :

  • In vivo models : Induce ventricular tachycardia in canines via coronary artery ligation. Administer test compounds (3–6 mg/kg IV) and monitor ECG for arrhythmia suppression.
  • Electrophysiology : Measure action potential duration (APD) in isolated cardiomyocytes using patch-clamp techniques.
  • Comparative studies : Benchmark against lidocaine to assess blood pressure modulation and sustained activity .

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